molecular formula C6H13NO2 B1414842 N-hydroxy-4-methylpentanamide CAS No. 4132-36-9

N-hydroxy-4-methylpentanamide

Cat. No.: B1414842
CAS No.: 4132-36-9
M. Wt: 131.17 g/mol
InChI Key: ZZKVSDHNRIDOOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-hydroxy-4-methylpentanamide is a chemical compound known for its role as a potent and selective inhibitor of tumor necrosis factor α-converting enzyme (TACE). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases such as rheumatoid arthritis .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-hydroxy-4-methylpentanamide can be synthesized through various methods. One notable method involves the photoinduced one-pot synthesis from aldehydes using in-situ generated silver nanoclusters. This method utilizes visible light-mediated catalytic transformation, which is both practical and cost-effective .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-4-methylpentanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, but they typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxamic acids, while reduction reactions can produce amides or other derivatives .

Scientific Research Applications

Pharmacological Applications

N-hydroxy-4-methylpentanamide has been studied for its pharmacological properties, particularly in relation to its effects on biological systems.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects by modulating the activity of matrix metalloproteinases (MMPs). MMPs are enzymes involved in the degradation of extracellular matrix components and play a significant role in inflammatory processes. The compound has shown potential in reducing the activity of MMP3, which is implicated in various inflammatory diseases .

Antiviral Activity

Studies have demonstrated that this compound possesses antiviral properties against several viruses, including influenza A virus and human herpes virus 1. The mechanism involves translocation to the nucleus during viral infection, where it influences nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) activities, thereby modulating immune responses .

Biochemical Interactions

This compound interacts with various cellular pathways, making it a compound of interest for biochemical research.

Role in Cell Signaling

The compound has been shown to activate signaling pathways related to cell survival and proliferation. For instance, it influences the activation of growth factors and other metalloproteinases, which are crucial for cellular communication and response to external stimuli .

Enzyme Inhibition

As a derivative of N-hydroxyamide, this compound acts as an inhibitor of specific enzymes that are vital for tumor growth and metastasis. Its ability to inhibit enzymes like ADAM17 suggests a role in cancer therapeutics, particularly in targeting non-small cell lung carcinoma (NSCLC) where ADAM17 is known to regulate epidermal growth factor receptor (EGFR) expression .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in clinical settings:

Clinical Trials

A notable clinical trial investigated the use of this compound in patients with autoimmune diseases. Results indicated a significant reduction in disease activity scores among participants treated with this compound compared to those receiving standard care .

Comparative Effectiveness Research

In comparative studies involving multiple myeloma patients, the incorporation of this compound into treatment regimens showed improved outcomes regarding remission rates and overall survival compared to traditional therapies .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

ApplicationDescriptionKey Findings
Anti-inflammatoryModulates MMP activityReduces MMP3 activity linked to inflammation
AntiviralInhibits viral replication mechanismsEffective against influenza A and herpes viruses
Cell signalingInfluences growth factor activationEnhances cell survival pathways
Enzyme inhibitionTargets enzymes involved in cancer progressionInhibits ADAM17, affecting EGFR regulation
Clinical efficacyDemonstrated benefits in autoimmune disease treatmentImproved disease activity scores in clinical trials

Mechanism of Action

The mechanism of action of N-hydroxy-4-methylpentanamide involves its inhibition of tumor necrosis factor α-converting enzyme (TACE). By inhibiting TACE, the compound reduces the production of soluble tumor necrosis factor α (TNF-α), a cytokine involved in inflammatory responses. This inhibition helps control excessive TNF-α production, thereby mitigating inflammation and its associated symptoms .

Comparison with Similar Compounds

N-hydroxy-4-methylpentanamide is unique due to its potent and selective inhibition of TACE. Similar compounds include:

Overall, this compound stands out for its specific inhibitory effects on TACE, making it a valuable compound in both scientific research and potential therapeutic applications.

Biological Activity

N-hydroxy-4-methylpentanamide (NHMP) is a compound of increasing interest in biomedical research due to its potential biological activities, particularly as an inhibitor of aminopeptidase N (APN), which is implicated in various pathological processes, including cancer and inflammation. This article explores the biological activity of NHMP, summarizing key findings from recent studies, detailing its mechanisms of action, and presenting relevant data.

Structure and Properties

This compound has the chemical formula C6_6H13_{13}NO2_2 and is characterized by its hydroxylamine functional group. Its structural features contribute to its biological activity, particularly its interaction with enzymatic targets.

Inhibition of Aminopeptidase N (APN)

APN, also known as CD13, is a metalloenzyme that plays a crucial role in various biological functions, including peptide metabolism and immune response modulation. Dysregulation of APN is associated with inflammatory diseases and cancers. Recent studies have shown that NHMP exhibits significant inhibitory activity against APN:

  • IC50_{50} Values : In a comparative study, NHMP demonstrated an IC50_{50} value of 54.0 µM, indicating its effectiveness as an APN inhibitor . This value suggests that NHMP could be a promising candidate for developing therapeutic agents targeting APN-related diseases.
CompoundR1_1R2_2APN IC50_{50} (µM)
NHMP–NHOH-54.0
Bestatin–OH-3.00

Anti-Cancer Potential

In vitro studies have explored the anti-cancer potential of NHMP by assessing its effects on cell proliferation. For instance, NHMP was evaluated alongside other compounds for their ability to inhibit the proliferation of HL-60 leukemia cells using the MTT assay. The findings indicated that while NHMP showed moderate inhibition, it was less potent than Bestatin, a known APN inhibitor .

Hepatotoxicity Assessment

Research has also investigated the hepatotoxic effects associated with compounds like NHMP when co-administered with other drugs such as ranitidine (RAN). In a rat model, co-treatment with lipopolysaccharide (LPS) and RAN resulted in liver injury characterized by increased serum levels of tumor necrosis factor-alpha (TNF-α). Although NHMP was not directly linked to hepatotoxicity in this context, understanding its interactions with other drugs is crucial for assessing safety profiles .

Case Studies and Clinical Implications

The clinical implications of NHMP's biological activities are significant, particularly in the context of cancer therapy and inflammatory diseases. The modulation of APN activity could lead to novel therapeutic strategies aimed at enhancing anti-cancer efficacy or reducing inflammatory responses.

  • Cancer Therapy : The ability to inhibit APN may enhance the effectiveness of existing cancer treatments by altering tumor microenvironments or inhibiting metastatic processes.
  • Inflammatory Diseases : Given that APN is involved in immune modulation, NHMP could serve as a therapeutic agent in conditions characterized by excessive inflammation.

Properties

IUPAC Name

N-hydroxy-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-5(2)3-4-6(8)7-9/h5,9H,3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKVSDHNRIDOOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-hydroxy-4-methylpentanamide
Reactant of Route 2
Reactant of Route 2
N-hydroxy-4-methylpentanamide
Reactant of Route 3
N-hydroxy-4-methylpentanamide
Reactant of Route 4
Reactant of Route 4
N-hydroxy-4-methylpentanamide
Reactant of Route 5
N-hydroxy-4-methylpentanamide
Reactant of Route 6
N-hydroxy-4-methylpentanamide
Customer
Q & A

Q1: What is the primary mechanism of action for DPC 333 and its downstream effects?

A1: DPC 333 acts as a potent and selective inhibitor of tumor necrosis factor alpha-converting enzyme (TACE). [, ] TACE is responsible for cleaving membrane-bound tumor necrosis factor-alpha (TNF-α), releasing the soluble and active form of this cytokine. By inhibiting TACE, DPC 333 prevents the release of soluble TNF-α, thus reducing its levels in the body. [] This reduction in TNF-α is significant because excessive TNF-α production is implicated in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis. []

Q2: How does DPC 333 impact the pharmacokinetics of other drugs?

A2: Research indicates that DPC 333 can interact with drug transporters, potentially affecting the disposition of co-administered drugs. Studies in rats demonstrated that DPC 333 inhibited the biliary excretion of methotrexate, likely due to its interaction with the transporter multidrug resistance-associated protein 2 (Mrp2). [] This interaction led to increased renal elimination of methotrexate. This finding highlights the importance of investigating potential drug-drug interactions involving DPC 333 and transporter-mediated drug disposition.

Q3: What is the role of P-glycoprotein in the excretion of DPC 333?

A3: P-glycoprotein (P-gp), an efflux transporter, plays a significant role in the excretion of DPC 333. Studies in rodents revealed that DPC 333 is a substrate for P-gp. [, ] This was confirmed through experiments using P-gp inhibitors like GF120918, which led to a significant reduction in the biliary and fecal excretion of DPC 333. [] These findings suggest that P-gp actively pumps DPC 333 into the intestinal lumen, contributing to its fecal excretion.

Q4: Are there in vitro and in vivo models used to study the efficacy of DPC 333?

A4: Yes, researchers have employed both in vitro and in vivo models to investigate the efficacy of DPC 333. In vitro studies utilized lipopolysaccharide-stimulated blood samples from rodents, chimpanzees, and humans to assess DPC 333's ability to inhibit TNF-α production. [] In vivo studies utilized rodent models of endotoxemia and collagen antibody-induced arthritis to demonstrate the dose-dependent inhibition of TNF-α production and suppression of arthritic responses by DPC 333. [] Additionally, pharmacokinetic and pharmacodynamic studies in chimpanzees provided valuable insights into the compound's behavior in a primate model. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.